methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1795442-96-4
VCID: VC4550776
InChI: InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22)
SMILES: CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC
Molecular Formula: C18H21ClN2O5S
Molecular Weight: 412.89

methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate

CAS No.: 1795442-96-4

Cat. No.: VC4550776

Molecular Formula: C18H21ClN2O5S

Molecular Weight: 412.89

* For research use only. Not for human or veterinary use.

methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate - 1795442-96-4

Specification

CAS No. 1795442-96-4
Molecular Formula C18H21ClN2O5S
Molecular Weight 412.89
IUPAC Name methyl N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate
Standard InChI InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22)
Standard InChI Key FPAZSOSERXXBSQ-UHFFFAOYSA-N
SMILES CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC

Introduction

Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that belongs to the class of sulfamoyl carbamates. This compound is characterized by its unique structure, which includes a sulfamoyl group, a chlorophenyl moiety, and a carbamate functional group. The presence of these functional groups suggests potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate would likely involve a multi-step process. Starting materials could include 3-chlorophenyl-2-methoxypropylamine and a suitable carbamate precursor. The synthesis would involve forming the sulfamoyl linkage and attaching the carbamate group to the phenyl ring. Techniques such as chromatography would be used for purification.

Synthesis Steps:

  • Formation of Sulfamoyl Linkage: This involves reacting a sulfamoyl chloride with an amine.

  • Attachment of Carbamate Group: This step involves reacting a carbamate precursor with the sulfamoyl intermediate.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate. NMR would reveal distinct chemical shifts for different hydrogen environments, while MS would provide molecular weight confirmation.

Analytical TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass Spectrometry (MS)Molecular weight confirmation

Stability and Reaction Kinetics

The stability of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate under various conditions is important for its potential applications. Spectroscopic methods can be used to study reaction kinetics and thermodynamics, providing insights into how the compound behaves in different environments.

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